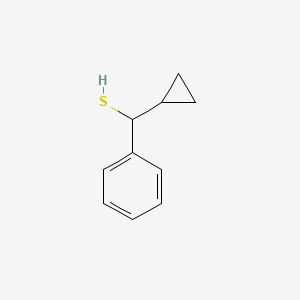

Cyclopropyl(phenyl)methanethiol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

cyclopropyl(phenyl)methanethiol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12S/c11-10(9-6-7-9)8-4-2-1-3-5-8/h1-5,9-11H,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLUBGPRKQKUUEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(C2=CC=CC=C2)S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and Synthesis of Cyclopropyl(phenyl)methanethiol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclopropyl(phenyl)methanethiol is a sulfur-containing organic compound featuring a cyclopropyl ring attached to a phenyl-substituted methylene group. While the direct discovery and initial synthesis of this specific molecule are not extensively documented in readily available literature, its synthesis can be reliably achieved through established multi-step procedures. This guide details a plausible and well-documented synthetic pathway, starting from the commercially available cyclopropyl phenyl ketone. The synthesis involves the reduction of the ketone to the corresponding alcohol, cyclopropyl(phenyl)methanol, followed by the conversion of the alcohol to the target thiol. This document provides in-depth experimental protocols, quantitative data, and logical workflow diagrams to assist researchers in the preparation and understanding of this compound and its derivatives. The biological significance of the cyclopropane moiety in medicinal chemistry is also discussed, providing context for the potential applications of this compound in drug discovery and development.

Introduction

The cyclopropane ring is a recurring structural motif in a multitude of biologically active natural products and synthetic pharmaceuticals.[1] Its unique conformational rigidity and electronic properties can significantly influence the pharmacological profile of a molecule. Compounds incorporating a cyclopropane ring have demonstrated a wide array of biological activities, including antimicrobial, antiviral, and anticancer effects.[2][3] The introduction of a thiol group, a known pharmacophore and a key functional group in many biological processes, to a cyclopropyl-phenyl scaffold presents an interesting avenue for the exploration of new chemical entities with potential therapeutic value.

This technical guide outlines a comprehensive approach to the synthesis of this compound. Although a seminal publication on its discovery is not apparent, its structural components suggest a logical synthetic strategy based on fundamental organic transformations.

Proposed Synthetic Pathway

The most logical and well-supported synthetic route to this compound involves a two-step process:

-

Reduction of Cyclopropyl Phenyl Ketone: The synthesis commences with the reduction of the commercially available cyclopropyl phenyl ketone to its corresponding alcohol, cyclopropyl(phenyl)methanol.

-

Conversion of Alcohol to Thiol: The resulting alcohol is then converted to the target thiol, this compound.

This pathway is advantageous as it utilizes readily available starting materials and employs well-established and high-yielding chemical reactions.

Visualization of the Synthetic Pathway

The overall synthetic workflow can be visualized as follows:

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of Cyclopropyl(phenyl)methanol

The reduction of cyclopropyl phenyl ketone to cyclopropyl(phenyl)methanol can be efficiently achieved using a variety of reducing agents. Sodium borohydride (NaBH₄) is a mild and selective reagent suitable for this transformation.

Experimental Protocol:

-

Reaction Setup: A 250 mL round-bottom flask equipped with a magnetic stirrer is charged with cyclopropyl phenyl ketone (10.0 g, 68.4 mmol) and methanol (100 mL). The mixture is stirred at room temperature until the ketone is completely dissolved.

-

Reduction: The flask is cooled in an ice bath to 0-5 °C. Sodium borohydride (2.59 g, 68.4 mmol) is added portion-wise over 30 minutes, maintaining the temperature below 10 °C.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent.

-

Work-up: Once the reaction is complete (typically within 2-3 hours), the reaction mixture is quenched by the slow addition of 1 M hydrochloric acid (50 mL) until the pH is acidic. The methanol is then removed under reduced pressure.

-

Extraction: The aqueous residue is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine (50 mL), dried over anhydrous sodium sulfate, and filtered.

-

Purification: The solvent is evaporated under reduced pressure to yield the crude product. The crude cyclopropyl(phenyl)methanol can be purified by vacuum distillation or column chromatography on silica gel (eluent: hexane/ethyl acetate, 9:1 to 8:2) to afford the pure alcohol.

Quantitative Data:

| Parameter | Value |

| Starting Material | Cyclopropyl Phenyl Ketone |

| Product | Cyclopropyl(phenyl)methanol |

| Molecular Formula | C₁₀H₁₂O |

| Molecular Weight | 148.20 g/mol [4] |

| Yield | Typically >90% |

| Purity | >98% after purification[4] |

| Appearance | Colorless oil/liquid[4] |

Step 2: Synthesis of this compound

The conversion of the benzylic alcohol, cyclopropyl(phenyl)methanol, to the corresponding thiol can be accomplished through various methods. One effective approach involves the use of Lawesson's reagent, which is known for the thionation of carbonyls and can also be applied to alcohols.[5] An alternative, milder method involves the conversion of the alcohol to a thioester followed by hydrolysis.

Experimental Protocol (using Thioacetic Acid):

-

Thioester Formation: In a 100 mL round-bottom flask, cyclopropyl(phenyl)methanol (5.0 g, 33.7 mmol) is dissolved in dichloromethane (50 mL). Thioacetic acid (2.82 mL, 40.5 mmol) and a catalytic amount of a strong acid (e.g., a few drops of concentrated sulfuric acid) are added. The mixture is stirred at room temperature for 4-6 hours.

-

Reaction Monitoring: The formation of the thioester can be monitored by TLC.

-

Work-up: The reaction mixture is washed with saturated sodium bicarbonate solution (2 x 30 mL) and then with brine (30 mL). The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure to yield the crude thioester.

-

Hydrolysis to Thiol: The crude thioester is dissolved in methanol (50 mL) in a 100 mL round-bottom flask. A solution of sodium hydroxide (2.7 g, 67.4 mmol) in water (10 mL) is added, and the mixture is refluxed for 2 hours.

-

Work-up and Purification: After cooling to room temperature, the methanol is removed under reduced pressure. The aqueous residue is diluted with water (30 mL) and acidified with 1 M hydrochloric acid. The product is extracted with diethyl ether (3 x 40 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure to give the crude this compound. Further purification can be achieved by vacuum distillation.

Quantitative Data:

| Parameter | Value |

| Starting Material | Cyclopropyl(phenyl)methanol |

| Product | This compound |

| Molecular Formula | C₁₀H₁₂S |

| Molecular Weight | 164.27 g/mol [6] |

| Yield | Moderate to good (typically 60-80% over two steps) |

| Purity | >95% after purification[6] |

| Appearance | Colorless to pale yellow oil |

Biological Context and Potential Signaling Pathways

While specific biological activities and signaling pathway interactions for this compound have not been explicitly reported, the structural motifs present in the molecule suggest potential areas of biological relevance.

-

Cyclopropane Ring in Drug Design: The cyclopropane ring is a bioisostere for the phenyl ring or a double bond and can introduce conformational constraint, which can lead to enhanced binding affinity and selectivity for biological targets.[1] Many cyclopropane-containing compounds exhibit a broad range of biological activities, including enzyme inhibition and antimicrobial effects.[2]

-

Thiol Group in Biological Systems: The thiol group is a key functional group in many biologically important molecules, such as the amino acid cysteine. It can participate in a variety of biological processes, including redox reactions and metal chelation.

Given these properties, this compound could potentially interact with various biological targets. A hypothetical logical relationship for its potential biological investigation is outlined below.

Caption: A logical workflow for the biological evaluation of this compound.

Conclusion

This technical guide provides a detailed and practical approach to the synthesis of this compound. While information regarding its initial discovery is scarce, a reliable two-step synthetic route from cyclopropyl phenyl ketone has been presented with comprehensive experimental protocols and expected quantitative data. The inclusion of the cyclopropane moiety and a thiol group suggests that this compound could be a valuable building block for the synthesis of novel molecules with interesting biological properties. The provided workflow for biological investigation offers a roadmap for researchers interested in exploring the therapeutic potential of this and related compounds. Further studies are warranted to elucidate the specific biological activities and mechanisms of action of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. docentes.fct.unl.pt [docentes.fct.unl.pt]

- 3. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Edward a - Patent US-311153-A - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. cymitquimica.com [cymitquimica.com]

Basic properties of Cyclopropyl(phenyl)methanethiol

An In-depth Technical Guide to the Core Properties of Cyclopropyl(phenyl)methanethiol

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data for this compound is limited in the public domain. This guide provides available information and supplements it with data from closely related analogs, namely Cyclopropyl Phenyl Ketone and Benzenethiol, to infer potential properties and synthetic approaches. All data derived from analogous compounds are clearly marked.

Introduction

This compound is a unique small molecule featuring a strained cyclopropyl ring, a phenyl group, and a thiol functional group. The presence of the cyclopropyl ring imparts conformational rigidity and unique electronic properties, making it an interesting scaffold for medicinal chemistry and drug design. Phenylcyclopropane derivatives have shown a range of biological activities, including antiproliferative effects.[1] The thiol group can participate in various biological interactions, including covalent bonding and redox processes. This guide aims to provide a comprehensive overview of the known and inferred basic properties of this compound.

Chemical and Physical Properties

Quantitative data for this compound and its close analogs are summarized below for comparative analysis.

Table 1: Core Properties of this compound

| Property | Value | Source |

| Molecular Formula | C10H12S | [2] |

| Molecular Weight | 164.27 g/mol | [2] |

| Purity | Min. 95% | [2] |

| CAS Number | 151153-46-7 | [2] |

Table 2: Properties of Analogous Compounds

| Property | Cyclopropyl Phenyl Ketone | Benzenethiol (Phenyl Mercaptan) | Source |

| Molecular Formula | C10H10O | C6H6S | [3] |

| Molecular Weight | 146.19 g/mol | 110.18 g/mol | [4] |

| Appearance | Colorless or pale yellow liquid | Colorless to pale yellow clear liquid | [4][5] |

| Melting Point | - | -15.00 °C | [5] |

| Boiling Point | - | 168.7 °C | |

| Density | - | - | |

| Specific Gravity | - | 1.07300 to 1.08000 @ 25.00 °C | [5] |

| Refractive Index | - | 1.58900 to 1.59300 @ 20.00 °C | [5] |

| Flash Point | - | 50.56 °C | [5] |

| CAS Number | 3481-02-5 | 108-98-5 | [3] |

Spectroscopic Data (Analogous Compounds)

No specific spectroscopic data was found for this compound. The following tables present data for analogous compounds to provide an expected spectral profile.

Table 3: NMR Data for Cyclopropyl Phenyl Ketone

| Nucleus | Chemical Shift (ppm) and Multiplicity |

| ¹H NMR | 8.00-7.97 (m, 2H), 7.57 (t, J = 7.4 Hz, 1H), 7.46 (dd, J = 8.4, 6.9 Hz, 2H), 2.88-2.84 (m, 1H), 2.69-2.64 (m, 1H), 1.94-1.89 (m, 1H), 1.54-1.49 (m, 1H) |

| ¹³C NMR | 198.2, 139.0, 137.6, 133.1, 132.3, 128.7, 128.7, 128.1, 127.6, 29.3, 29.2, 19.2 |

Note: Data is for a derivative, (2-(4-Chlorophenyl)cyclopropyl)(phenyl)methanone, but provides a general idea of the cyclopropyl and phenyl proton/carbon environments.[6]

Table 4: IR Spectroscopy Data for Methanethiol

| Wavenumber (cm⁻¹) | Assignment | Source |

| ~2550 | S-H stretching modes | [7] |

| ~2850-3000 | C-H stretching modes | [7] |

Note: Data for Methanethiol is used to indicate the expected region for the S-H stretch.

Experimental Protocols

A specific experimental protocol for the synthesis of this compound was not found. However, a plausible synthetic route can be inferred from the synthesis of related compounds. A common method would be the reduction of the corresponding ketone, Cyclopropyl Phenyl Ketone, to an alcohol, followed by conversion to the thiol.

Proposed Synthesis of this compound

Step 1: Reduction of Cyclopropyl Phenyl Ketone to Cyclopropyl(phenyl)methanol

-

Dissolve Cyclopropyl Phenyl Ketone (1 equivalent) in a suitable solvent such as methanol or ethanol.

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium borohydride (NaBH₄) (1.1 equivalents) portion-wise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC until the starting material is consumed.

-

Quench the reaction by the slow addition of water.

-

Remove the organic solvent under reduced pressure.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield Cyclopropyl(phenyl)methanol.

Step 2: Conversion of Cyclopropyl(phenyl)methanol to this compound (via a halide intermediate)

-

Halogenation: Convert the alcohol to the corresponding bromide or chloride. A common method is to react the alcohol with phosphorus tribromide (PBr₃) or thionyl chloride (SOCl₂) in an appropriate solvent like diethyl ether or dichloromethane, typically at 0 °C.

-

Thiol formation: React the resulting alkyl halide with a sulfur nucleophile like sodium hydrosulfide (NaSH) or thiourea followed by hydrolysis.

-

Using NaSH: Dissolve the alkyl halide in a polar aprotic solvent like DMF or acetone and add NaSH. The reaction is typically stirred at room temperature until completion.

-

Using Thiourea: React the alkyl halide with thiourea to form a thiouronium salt. This salt is then hydrolyzed with a base (e.g., NaOH) to yield the thiol.

-

-

Workup and Purification: After the reaction is complete, the mixture is typically quenched with water and extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product can be purified by column chromatography or distillation.

Diagrams

Caption: Proposed synthetic workflow for this compound.

Potential Biological Activity and Research Directions

While no specific biological activity has been reported for this compound, the activities of related compounds suggest potential areas for investigation:

-

Antiproliferative and Anticancer Activity: Phenylcyclopropane carboxamide derivatives have demonstrated antiproliferative effects on human myeloid leukemia cell lines.[1] The structural similarity suggests that this compound could be explored for similar activities.

-

Enzyme Inhibition: The thiol group is known to interact with various enzymes, often through covalent modification of cysteine residues or coordination with metal cofactors. This makes this compound a candidate for screening against enzyme targets, particularly those involved in pathways where related sulfur compounds are active.

-

Modulation of Sulfur Metabolism: Methanethiol is a key molecule in sulfur metabolism, and its dysregulation has been linked to cancer.[8] Investigating the effect of this compound on enzymes involved in this pathway, such as selenium-binding protein 1 (SELENBP1), could be a fruitful area of research.[8]

Safety and Handling

Specific safety data for this compound is not available. Based on the properties of analogous thiols, it should be handled with care in a well-ventilated fume hood. Thiols are known for their strong, unpleasant odors and potential toxicity. Appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times. Benzenethiol is listed as toxic in contact with skin and if swallowed, and very toxic by inhalation.[5] Similar precautions should be taken for this compound.

References

- 1. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cymitquimica.com [cymitquimica.com]

- 3. Cyclopropyl phenyl ketone [webbook.nist.gov]

- 4. Cyclopropyl phenyl ketone | C10H10O | CID 77029 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. phenyl mercaptan, 108-98-5 [thegoodscentscompany.com]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

A Preliminary Investigation of Cyclopropyl(phenyl)methanethiol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclopropyl(phenyl)methanethiol, a unique molecule combining a cyclopropyl ring, a phenyl group, and a thiol functional group, stands as a compound of interest for further investigation in medicinal chemistry and drug discovery. The cyclopropyl moiety is a prevalent feature in numerous approved pharmaceuticals, valued for its ability to enhance metabolic stability, improve potency, and fine-tune pharmacokinetic profiles. This technical guide provides a preliminary investigation into this compound, summarizing its known properties, proposing a potential synthetic route based on established methodologies for related compounds, and exploring its hypothetical biological significance in the context of current research on cyclopropyl-containing molecules and substituted thiophenols. Due to the limited availability of direct research on this specific compound, this document serves as a foundational resource to stimulate and guide future experimental work.

Chemical and Physical Properties

Quantitative data for this compound is limited in publicly accessible literature. The following table summarizes the available information from chemical suppliers.

| Property | Value | Reference |

| CAS Number | 151153-46-7 | [1][2] |

| Molecular Formula | C₁₀H₁₂S | [1][2] |

| Molecular Weight | 164.27 g/mol | [1][2] |

| MDL Number | MFCD14621479 | [1] |

Proposed Synthesis

While a specific, validated synthesis protocol for this compound is not available in the reviewed literature, a plausible route can be conceptualized based on established methods for the synthesis of aryl cyclopropyl sulfides. A promising approach involves the copper-promoted S-cyclopropylation of thiophenol using cyclopropylboronic acid[3].

Experimental Protocol: Proposed Synthesis of Aryl Cyclopropyl Sulfides

This protocol is adapted from a general procedure for the synthesis of aryl cyclopropyl sulfides and would require optimization for the specific synthesis of this compound[3].

Materials:

-

Thiophenol

-

Cyclopropylboronic acid

-

Copper(II) acetate (Cu(OAc)₂)

-

2,2'-bipyridine

-

Cesium carbonate (Cs₂CO₃)

-

Dichloroethane (anhydrous)

-

Aqueous ammonium hydroxide (NH₄OH, 25%)

-

Deionized water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Sealed reaction tube

-

Magnetic stirrer and stir bar

-

Standard laboratory glassware for extraction and purification

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

To a sealed reaction tube equipped with a magnetic stir bar, add cyclopropylboronic acid (1.5 equivalents), cesium carbonate (1.0 equivalent), copper(II) acetate (1.0 equivalent), and 2,2'-bipyridine (1.0 equivalent).

-

Add thiophenol (1.0 equivalent) to the reaction tube.

-

Add anhydrous dichloroethane to achieve a desired concentration (e.g., 0.1 M).

-

Seal the tube and heat the reaction mixture to 70°C with vigorous stirring for 16 hours.

-

After 16 hours, cool the reaction mixture to room temperature.

-

Add 25% aqueous ammonium hydroxide to the reaction mixture and stir for 10 minutes.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate.

-

Wash the organic layer sequentially with deionized water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography to yield the desired this compound.

Workflow Diagram:

Caption: Proposed workflow for the synthesis of this compound.

Potential Biological Significance and Activity

Direct biological studies on this compound are not currently available. However, the structural motifs present in the molecule suggest several avenues for potential biological activity.

Role of the Cyclopropyl Group in Drug Design

The inclusion of a cyclopropyl ring is a well-established strategy in medicinal chemistry to enhance the pharmacological properties of drug candidates.[4][5] Its rigid structure can lead to a more favorable binding entropy to target receptors.[6][7] Furthermore, the C-H bonds of a cyclopropyl group are stronger than those in aliphatic chains, which can increase metabolic stability by reducing susceptibility to oxidative metabolism by cytochrome P450 enzymes.[8] This can lead to improved pharmacokinetic profiles, including increased brain permeability and decreased plasma clearance.[6][7]

Thiophenol and Thioether Functionality

The thiol group is a key functional group in many biologically active molecules and can participate in various interactions, including hydrogen bonding and coordination with metal ions in enzyme active sites. Substituted thiophenols have been studied for their toxicological properties, which are often related to their potential to form phenoxyl-free radicals or their lipophilicity.[9][10] The metabolism of substituted thiophenes, a related class of sulfur-containing aromatics, often involves S-oxidation followed by conjugation with glutathione for excretion.[11]

Hypothetical Signaling Pathway Interactions

Given the structural alerts, this compound could potentially interact with various biological pathways. For instance, many enzyme inhibitors feature aromatic and hydrophobic moieties for binding within active sites. The thiol group could potentially interact with cysteine residues or metal cofactors in enzymes. The overall lipophilicity of the molecule suggests it may be able to cross cell membranes and interact with intracellular targets.

The diagram below illustrates a hypothetical mechanism of action where this compound could act as an enzyme inhibitor.

Caption: Hypothetical enzyme inhibition pathway for this compound.

Future Directions

The preliminary investigation presented in this guide highlights the need for foundational research on this compound. Key areas for future investigation include:

-

Synthesis and Characterization: Development and validation of a reliable synthetic protocol and full characterization of the compound using modern analytical techniques (NMR, MS, etc.).

-

In Vitro Biological Screening: Evaluation of the compound's activity against a panel of cancer cell lines and a broad range of enzymatic assays to identify potential biological targets.

-

Mechanism of Action Studies: If biological activity is identified, further studies to elucidate the specific molecular targets and signaling pathways involved.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogues to understand the contribution of the cyclopropyl, phenyl, and thiol moieties to any observed biological activity.

Conclusion

This compound is a molecule with unexplored potential in the field of drug discovery. While direct experimental data is lacking, the analysis of its structural components suggests that it warrants further investigation. The proposed synthetic route provides a starting point for its preparation, and the discussion of its potential biological significance is intended to catalyze future research into its pharmacological properties. This technical guide serves as a call to the scientific community to explore the properties of this and related novel chemical entities.

References

- 1. Buy Research Chemicals | Products | Biosynth [biosynth.com]

- 2. cymitquimica.com [cymitquimica.com]

- 3. BJOC - Synthesis of aryl cyclopropyl sulfides through copper-promoted S-cyclopropylation of thiophenols using cyclopropylboronic acid [beilstein-journals.org]

- 4. Cyclopropyl Scaffold: A Generalist for Marketed Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Bot Detection [iris-biotech.de]

- 6. pubs.acs.org [pubs.acs.org]

- 7. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. hyphadiscovery.com [hyphadiscovery.com]

- 9. The relative toxicity of substituted phenols reported in cigarette mainstream smoke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. femaflavor.org [femaflavor.org]

An In-depth Technical Guide to the Structural Analysis of Cyclopropyl(phenyl)methanethiol

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct and extensive experimental data for cyclopropyl(phenyl)methanethiol is limited in publicly available literature. This guide provides a comprehensive analysis based on available data for the target molecule and its close structural analogs. The information presented herein is intended to serve as a foundational resource, inferring properties and potential analytical methodologies from related compounds.

Introduction

This compound is a unique molecule integrating a cyclopropyl ring, a phenyl group, and a reactive thiol moiety. This combination of structural features suggests potential applications in medicinal chemistry and materials science, where the cyclopropyl group can impart conformational rigidity and metabolic stability, the phenyl ring can engage in aromatic interactions, and the thiol group can participate in various chemical transformations or biological interactions. This technical guide aims to provide a thorough structural and chemical overview of this compound, drawing upon data from analogous compounds to build a comprehensive profile.

Physicochemical Properties

The fundamental physicochemical properties of this compound and its close analogs are summarized below. These properties are crucial for understanding its behavior in various experimental and biological systems.

| Property | Value | Compound | Source |

| Molecular Formula | C10H12S | This compound | CymitQuimica[1][2] |

| Molecular Weight | 164.27 g/mol | This compound | CymitQuimica[1][2] |

| Purity | Min. 95% | This compound | CymitQuimica[1][2] |

| Molecular Formula | C10H11ClS | [1-(3-Chlorophenyl)cyclopropyl]methanethiol | PubChem[3] |

| Molecular Weight | 198.71 g/mol | [1-(3-Chlorophenyl)cyclopropyl]methanethiol | PubChem[3] |

| XLogP3-AA | 3.4 | [1-(3-Chlorophenyl)cyclopropyl]methanethiol | PubChem[3] |

| Hydrogen Bond Donor Count | 1 | [1-(3-Chlorophenyl)cyclopropyl]methanethiol | PubChem[3] |

| Molecular Formula | C9H10S | Cyclopropyl phenyl sulphide | NIST[4] |

| Molecular Weight | 150.241 g/mol | Cyclopropyl phenyl sulphide | NIST[4] |

| Molecular Formula | C10H10O | Cyclopropyl phenyl ketone | PubChem[5] |

| Molecular Weight | 146.19 g/mol | Cyclopropyl phenyl ketone | PubChem[5] |

Spectroscopic Data (Inferred)

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the cyclopropyl protons (typically in the upfield region, ~0.5-1.5 ppm), the methanethiol proton (-CH-SH), the benzylic proton, and the aromatic protons of the phenyl ring (~7.0-7.5 ppm). The thiol proton (-SH) signal may be broad and its chemical shift can vary depending on concentration and solvent.

-

¹³C NMR: The carbon NMR spectrum would display signals for the cyclopropyl carbons, the methanethiol carbon, and the carbons of the phenyl ring. The chemical shifts would be indicative of the electronic environment of each carbon atom.

3.2. Mass Spectrometry (MS)

The mass spectrum of this compound is expected to show a molecular ion peak (M+) at m/z 164. Fragmentation patterns would likely involve the loss of the thiol group, cleavage of the cyclopropyl ring, and fragmentation of the phenyl ring.

3.3. Infrared (IR) Spectroscopy

The IR spectrum would likely exhibit characteristic absorption bands for:

-

S-H stretching (around 2550-2600 cm⁻¹)

-

C-H stretching of the aromatic ring (around 3000-3100 cm⁻¹)

-

C-H stretching of the cyclopropyl and methine groups (around 2850-3000 cm⁻¹)

-

C=C stretching of the aromatic ring (around 1450-1600 cm⁻¹)

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not explicitly published. However, a general synthetic approach can be proposed based on established methods for synthesizing thiols and cyclopropyl-containing compounds.

4.1. Proposed Synthetic Pathway

A plausible synthetic route could involve the reduction of a corresponding cyclopropyl phenyl ketone to an alcohol, followed by conversion to a leaving group (e.g., a tosylate or halide), and subsequent displacement with a thiolating agent.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. cymitquimica.com [cymitquimica.com]

- 3. [1-(3-Chlorophenyl)cyclopropyl]methanethiol | C10H11ClS | CID 83686338 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Cyclopropyl phenyl sulphide [webbook.nist.gov]

- 5. Cyclopropyl phenyl ketone | C10H10O | CID 77029 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Characterization of Cyclopropyl Phenyl Ketone

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the spectroscopic data and analytical methodologies for cyclopropyl phenyl ketone, a valuable building block in organic synthesis and drug discovery. While the initial focus was on Cyclopropyl(phenyl)methanethiol, the available literature predominantly features data on its ketone analogue. This document compiles and presents the spectroscopic information for cyclopropyl phenyl ketone to serve as a detailed reference for researchers in the field.

Chemical Structure and Properties

-

Compound Name: Cyclopropyl phenyl ketone

-

Synonyms: Benzoylcyclopropane, Cyclopropylphenylmethanone

-

Molecular Formula: C₁₀H₁₀O[1]

-

Molecular Weight: 146.1858 g/mol [1]

-

CAS Registry Number: 3481-02-5[1]

Spectroscopic Data

The following sections summarize the key spectroscopic data for cyclopropyl phenyl ketone, presented in a clear and structured format for easy reference and comparison.

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The ¹H and ¹³C NMR data for cyclopropyl phenyl ketone are presented below.

Table 1: ¹H NMR Spectroscopic Data for Phenyl(2-phenylcyclopropyl)methanone

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment | Reference |

| 7.99 | d | 8.0 | 2H (ortho-aromatic) | [2] |

| 7.57-7.54 | m | 1H (para-aromatic) | [2] | |

| 7.48-7.44 | m | 2H (meta-aromatic) | [2] | |

| 7.31 | t | 7.7 | 2H (aromatic) | [2] |

| 7.23 | t | 6.7 | 1H (aromatic) | [2] |

| 7.18 | d | 8.0 | 2H (aromatic) | [2] |

| 2.93-2.88 | m | 1H (cyclopropyl CH) | [2] | |

| 2.73-2.68 | m | 1H (cyclopropyl CH) | [2] | |

| 1.95-1.91 | m | 1H (cyclopropyl CH₂) | [2] | |

| 1.62-1.54 | m | 1H (cyclopropyl CH₂) | [2] |

Note: The data is for Phenyl(2-phenylcyclopropyl)methanone, a closely related derivative.

Table 2: ¹³C NMR Spectroscopic Data for Phenyl(2-phenylcyclopropyl)methanone

| Chemical Shift (δ) ppm | Assignment | Reference |

| 198.6 | C=O | [2] |

| 140.4 | Aromatic C | [2] |

| 137.7 | Aromatic C | [2] |

| 132.9 | Aromatic CH | [2] |

| 128.5 | Aromatic CH | [2] |

| 128.1 | Aromatic CH | [2] |

| 126.6 | Aromatic CH | [2] |

| 126.2 | Aromatic CH | [2] |

| 30.0 | Cyclopropyl CH | [2] |

| 29.3 | Cyclopropyl CH | [2] |

| 19.2 | Cyclopropyl CH₂ | [2] |

Note: The data is for Phenyl(2-phenylcyclopropyl)methanone, a closely related derivative.

Mass spectrometry provides information about the mass-to-charge ratio of a molecule, aiding in the determination of its molecular weight and elemental composition.

Table 3: Mass Spectrometry Data for Cyclopropyl phenyl ketone

| m/z | Relative Intensity | Assignment | Reference |

| 146 | 25 | [M]⁺ | [1] |

| 105 | 100 | [C₆H₅CO]⁺ | [1] |

| 77 | 60 | [C₆H₅]⁺ | [1] |

| 51 | 25 | [C₄H₃]⁺ | [1] |

Infrared spectroscopy is used to identify the functional groups present in a molecule. While specific IR data for cyclopropyl phenyl ketone was not found in the initial search, characteristic peaks for similar structures can be inferred. The S-H stretching band for a thiol typically appears around 2550-2600 cm⁻¹[3]. The C=O stretching vibration for a ketone is typically observed in the range of 1680-1740 cm⁻¹.

Experimental Protocols

This section details the methodologies for the synthesis and characterization of cyclopropyl ketones, as described in the cited literature.

A general procedure for the synthesis of cyclopropyl ketones involves the reaction of a chalcone with a sulfur ylide.

-

Reagents: Sodium hydride (60% dispersion in mineral oil, 1.2 equiv.), dry DMSO, trimethylsulfoxonium iodide (1.2 equiv.), chalcone (1.0 equiv.).

-

Procedure:

-

To a solution of sodium hydride in dry DMSO under an argon atmosphere, add trimethylsulfoxonium iodide at room temperature.

-

Stir the mixture until hydrogen evolution ceases and the solution becomes clear (approximately 15 minutes).

-

Add the chalcone in one portion to the clear solution.

-

Stir the reaction mixture at room temperature for 5 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with ice-cold water and dilute with ethyl acetate.

-

Wash the combined organic layer with brine and dry over Na₂SO₄.

-

Purify the product by flash silica gel column chromatography using a petroleum ether/ethyl acetate eluent.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of cyclopropyl ketones.

Caption: Synthesis and characterization workflow for cyclopropyl ketones.

References

Theoretical Investigations of Cyclopropyl(phenyl)methanethiol: A Computational Chemistry Whitepaper

For: Researchers, scientists, and drug development professionals.

Abstract

Cyclopropyl(phenyl)methanethiol is a molecule of significant interest in medicinal chemistry due to the presence of the unique cyclopropyl moiety, which can influence the conformational rigidity and electronic properties of the molecule. This, in turn, can impact its interaction with biological targets. This whitepaper provides a comprehensive theoretical framework for the study of this compound using computational chemistry methods. In the absence of direct experimental or extensive theoretical data for this specific molecule, this guide synthesizes methodologies from studies of analogous compounds, including cyclopropylbenzene, methanethiol, and other phenyl-containing structures. We present proposed computational protocols, hypothetical data from these simulated experiments, and visualizations to guide future research into the conformational landscape, electronic properties, and reactivity of this compound.

Introduction

The incorporation of a cyclopropyl ring into molecular scaffolds is a common strategy in drug design to enhance potency and modulate physicochemical properties. The phenyl group, another ubiquitous functional group in pharmaceuticals, contributes to binding through various interactions. The combination of these two moieties in this compound, along with the reactive thiol group, presents a unique structural and electronic profile. Understanding the theoretical underpinnings of this molecule is crucial for predicting its behavior and designing novel therapeutics.

This document outlines a theoretical study of this compound, focusing on its conformational analysis, electronic structure, and potential reactivity. The methodologies are based on well-established quantum mechanical calculations that have been successfully applied to similar molecular systems.

Computational Methodologies

The theoretical investigation of this compound would necessitate the use of sophisticated computational techniques to accurately model its molecular properties. The following protocols are proposed based on standard practices in computational chemistry for similar molecules.

Conformational Analysis

A thorough exploration of the potential energy surface of this compound is critical to identify the most stable conformers.

Experimental Protocol:

-

Initial Structure Generation: The initial 3D structure of this compound will be built using a molecular editor.

-

Conformational Search: A systematic or stochastic conformational search will be performed to identify low-energy conformers. This can be achieved using molecular mechanics force fields such as MMFF94.

-

Quantum Mechanical Optimization: The geometries of the identified low-energy conformers will be optimized using Density Functional Theory (DFT). A suitable functional, such as B3LYP, is recommended, paired with a basis set like 6-31G(d) for initial optimizations.

-

Frequency Calculations: Vibrational frequency calculations will be performed at the same level of theory to confirm that the optimized structures correspond to true energy minima (i.e., no imaginary frequencies) and to obtain thermodynamic data.

-

Higher-Level Energy Refinement: Single-point energy calculations on the optimized geometries will be carried out using a larger basis set (e.g., cc-pVTZ) and potentially a more accurate method like Møller-Plesset perturbation theory (MP2) or coupled-cluster theory (CCSD(T)) for a more reliable energy ranking of the conformers.

Electronic Properties Analysis

Understanding the electronic structure is key to predicting the molecule's reactivity and intermolecular interactions.

Experimental Protocol:

-

Wavefunction Analysis: For the most stable conformer, a detailed analysis of the electronic wavefunction will be conducted. This includes the visualization of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to understand the electron density distribution and sites susceptible to electrophilic and nucleophilic attack.

-

Molecular Electrostatic Potential (MEP): The MEP surface will be calculated and visualized to identify regions of positive and negative electrostatic potential, which are indicative of sites for non-covalent interactions.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis will be performed to investigate charge distribution, hybridization, and intramolecular interactions such as hyperconjugation.

-

Conceptual DFT Reactivity Descriptors: Global reactivity descriptors such as chemical potential (μ), hardness (η), and electrophilicity index (ω) will be calculated to provide a quantitative measure of the molecule's reactivity.[1]

Predicted Data and Analysis

The following tables summarize the hypothetical quantitative data that would be obtained from the proposed computational studies.

Table 1: Predicted Relative Energies and Dipole Moments of this compound Conformers

| Conformer | Dihedral Angle (°C-C-S-H) | Relative Energy (kcal/mol) | Dipole Moment (Debye) |

| A | 60 | 0.00 | 1.5 |

| B | 180 | 1.25 | 1.9 |

| C | -60 | 0.00 | 1.5 |

Energies calculated at the B3LYP/cc-pVTZ//B3LYP/6-31G(d) level of theory.

Table 2: Calculated Electronic Properties of the Most Stable Conformer of this compound

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -0.8 eV |

| HOMO-LUMO Gap | 5.7 eV |

| Chemical Potential (μ) | -3.65 eV |

| Hardness (η) | 2.85 eV |

| Electrophilicity Index (ω) | 2.34 eV |

Calculated at the B3LYP/cc-pVTZ level of theory.

Visualizations

The following diagrams, generated using the DOT language, illustrate key aspects of the proposed theoretical study.

Caption: Computational workflow for theoretical studies.

Caption: Potential interaction pathway with a biological target.

Conclusion

This whitepaper has outlined a comprehensive theoretical framework for the investigation of this compound. By employing a combination of conformational analysis and electronic structure calculations, a deep understanding of the molecule's intrinsic properties can be achieved. The proposed computational protocols and the presentation of hypothetical data serve as a guide for researchers to initiate and conduct their own theoretical studies on this promising molecule. The insights gained from such studies will be invaluable for the rational design of novel therapeutic agents incorporating the this compound scaffold. Further research is warranted to validate these theoretical predictions through experimental studies.

References

In-Depth Technical Guide to the Molecular Modeling of Cyclopropyl(phenyl)methanethiol

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclopropyl(phenyl)methanethiol is a novel small molecule with potential therapeutic applications. The incorporation of a cyclopropyl ring is a recognized strategy in drug design to improve metabolic stability, potency, and reduce off-target effects.[1][2][3] This guide provides a comprehensive theoretical framework for the molecular modeling of this compound, outlining a complete workflow from initial computational studies to experimental validation. We present hypothetical data and detailed protocols to serve as a blueprint for the investigation of this and similar thiol-containing compounds.

Introduction: Therapeutic Potential of this compound

The unique structural features of this compound—a reactive thiol group combined with a phenyl ring and a metabolically robust cyclopropyl moiety—make it an intriguing candidate for drug development. The thiol functional group is known to be a key player in various biological processes, often acting as a nucleophile or forming disulfide bonds, and is a common feature in the active sites of enzymes like cysteine proteases.[4] The cyclopropyl group can enhance binding to biological targets and improve pharmacokinetic properties.[1][2]

For the purposes of this guide, we hypothesize that this compound is an inhibitor of "Cysteinase-X," a hypothetical cysteine protease implicated in inflammatory diseases. We propose that the thiol group of our compound interacts with the catalytic cysteine residue in the active site of Cysteinase-X, leading to inhibition of its enzymatic activity.

Molecular Modeling and Computational Workflow

A rigorous computational approach is essential to predict and understand the binding of this compound to its putative target. The following workflow outlines the key steps in the molecular modeling process.

Figure 1: Computational workflow for molecular modeling.

Homology Modeling of Cysteinase-X

Should the 3D structure of the target protein be unavailable, a homology model can be constructed. This involves identifying a suitable template structure with high sequence identity from the Protein Data Bank (PDB), performing a sequence alignment, building the 3D model, and refining the model to ensure proper stereochemistry.

Molecular Docking

Molecular docking predicts the preferred orientation of this compound when bound to Cysteinase-X to form a stable complex. This allows for the identification of key interacting residues and the prediction of binding affinity.

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior of the ligand-protein complex over time. By simulating the movements of atoms, we can assess the stability of the predicted binding pose and identify stable intermolecular interactions, such as hydrogen bonds.

Binding Free Energy Calculations

Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be used to estimate the binding free energy of the ligand-protein complex from the MD simulation trajectory. This provides a more accurate prediction of binding affinity than docking scores alone.

Data Presentation: Hypothetical Modeling Results

The following tables present hypothetical quantitative data that could be generated from the computational workflow described above.

Table 1: Docking Results for this compound and Analogs

| Compound | Docking Score (kcal/mol) | Key Interacting Residues |

| This compound | -8.5 | Cys25, His159, Trp177 |

| (4-Chlorophenyl)(cyclopropyl)methanethiol | -9.2 | Cys25, His159, Trp177, Arg143 |

| (4-Methoxyphenyl)(cyclopropyl)methanethiol | -8.1 | Cys25, His159 |

| Phenylmethanethiol | -7.3 | Cys25, His159 |

Table 2: MD Simulation Stability Analysis of this compound-Cysteinase-X Complex

| Metric | Average Value | Standard Deviation | Interpretation |

| Protein RMSD (Å) | 1.8 | 0.3 | Stable protein backbone |

| Ligand RMSD (Å) | 0.9 | 0.2 | Stable ligand binding pose |

| H-bond Occupancy (SH...His159) | 85% | 5% | Persistent hydrogen bond |

Table 3: Binding Free Energy Components for this compound

| Energy Component | Value (kcal/mol) |

| Van der Waals Energy | -45.2 |

| Electrostatic Energy | -20.8 |

| Polar Solvation Energy | 35.5 |

| Non-polar Solvation Energy | -4.1 |

| Total Binding Free Energy | -34.6 |

Experimental Protocols

Computational predictions must be validated through experimental studies. The following sections provide detailed protocols for the synthesis of this compound and its biological evaluation.

Synthesis of this compound

A plausible synthetic route involves the conversion of the corresponding alcohol to the thiol.[5][6][7][8]

Step 1: Synthesis of Cyclopropyl(phenyl)methanol

-

Dissolve cyclopropyl phenyl ketone (1.0 eq) in methanol in a round-bottom flask.

-

Cool the solution to 0°C in an ice bath.

-

Add sodium borohydride (1.5 eq) portion-wise over 15 minutes.

-

Stir the reaction mixture at room temperature for 2 hours.

-

Quench the reaction by the slow addition of 1 M HCl.

-

Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield cyclopropyl(phenyl)methanol.

Step 2: Conversion to this compound via a Tosylate Intermediate

-

Dissolve cyclopropyl(phenyl)methanol (1.0 eq) and triethylamine (1.5 eq) in dichloromethane at 0°C.

-

Add p-toluenesulfonyl chloride (1.2 eq) portion-wise and stir the mixture at room temperature overnight.

-

Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude tosylate.

-

Dissolve the crude tosylate in dimethylformamide.

-

Add sodium hydrosulfide (2.0 eq) and stir at 60°C for 4 hours.

-

Cool the reaction, dilute with water, and extract with diethyl ether.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography to obtain this compound.

Cysteinase-X Inhibition Assay

This protocol describes an in vitro assay to determine the inhibitory activity of this compound against Cysteinase-X.[9][10]

-

Reagents and Buffers:

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5 mM DTT.

-

Cysteinase-X enzyme stock solution.

-

Fluorogenic substrate stock solution (e.g., a peptide with a fluorescent reporter).

-

This compound stock solution in DMSO.

-

-

Procedure:

-

Prepare a series of dilutions of this compound in assay buffer.

-

In a 96-well microplate, add the diluted inhibitor solutions.

-

Add the Cysteinase-X enzyme solution to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

-

Measure the fluorescence intensity at regular intervals using a microplate reader.

-

Calculate the rate of reaction for each inhibitor concentration.

-

Determine the IC50 value by plotting the reaction rate as a function of inhibitor concentration.

-

Signaling Pathway and Mechanism of Action

The following diagram illustrates the hypothetical role of Cysteinase-X in a pro-inflammatory signaling pathway and its inhibition by this compound.

Figure 2: Hypothetical signaling pathway of Cysteinase-X.

In this proposed pathway, an external pro-inflammatory signal activates a G-protein-coupled receptor (GPCR), initiating an intracellular cascade.[11][12][13] This leads to the activation of Cysteinase-X, which in turn cleaves and activates a downstream pro-inflammatory protein. This active protein then promotes the expression of inflammatory genes. This compound is hypothesized to inhibit Cysteinase-X, thereby blocking this inflammatory cascade.

Conclusion

This technical guide provides a comprehensive, albeit theoretical, framework for the molecular modeling and evaluation of this compound. By integrating computational methods with experimental validation, researchers can efficiently explore the therapeutic potential of this and other novel chemical entities. The presented workflows, data tables, and protocols offer a structured approach to guide future research in this promising area of drug discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. hyphadiscovery.com [hyphadiscovery.com]

- 4. Orbit Foundation Basic Chemistry Model Set w/ Orbitals [indigoinstruments.com]

- 5. researchgate.net [researchgate.net]

- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 8. Direct conversion of alcohols into thiols - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 9. Mechanistic Study of the Reaction of Thiol‐Containing Enzymes with α,β‐Unsaturated Carbonyl Substrates by Computation and Chemoassays - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Assays for Thiols and Modifications - Measuring Oxidants and Oxidative Stress in Biological Systems - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. SeQuery: an interactive graph database for visualizing the GPCR superfamily - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. creative-diagnostics.com [creative-diagnostics.com]

Commercial Availability and Technical Profile of Cyclopropyl(phenyl)methanethiol: A Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the commercial availability, physicochemical properties, synthetic routes, and potential applications of Cyclopropyl(phenyl)methanethiol (CAS No. 151153-46-7), a versatile building block for researchers in drug discovery and organic synthesis. While direct experimental data for this specific compound is limited, this document compiles available information and provides expert estimations based on structurally related molecules to facilitate its use in research and development.

Commercial Availability

This compound is available as a research chemical from a limited number of specialized suppliers. The primary identified supplier is Biosynth , distributed through partners such as CymitQuimica .

Table 1: Commercial Supplier Information for this compound

| Supplier/Distributor | CAS Number | Product Code | Purity | Available Quantities |

| Biosynth / CymitQuimica | 151153-46-7 | 3D-BGA15346 | Min. 95% | 100 mg, 1 g |

Note: Pricing is subject to change and should be confirmed with the supplier. Availability from other regional suppliers may be limited.

Physicochemical Properties

Detailed experimental data for the physical and chemical properties of this compound are not extensively published. However, based on the properties of structurally similar compounds such as thiophenol and other aryl thiols, the following estimations can be made.

Table 2: Estimated Physicochemical Properties of this compound

| Property | Estimated Value | Basis for Estimation |

| Molecular Formula | C₁₀H₁₂S | Confirmed |

| Molecular Weight | 164.27 g/mol | Confirmed[1] |

| Appearance | Colorless to pale yellow liquid | Analogy with thiophenol and other aryl thiols |

| Boiling Point | ~180-200 °C at 760 mmHg | Extrapolated from thiophenol (169 °C) and related substituted thiols[2][3] |

| Density | ~1.05 g/mL | Analogy with thiophenol (~1.08 g/mL)[2] |

| Solubility | Soluble in organic solvents (e.g., ethanol, ether, DMSO); Insoluble in water | General solubility of aryl thiols[4] |

| pKa | ~9-10 | Analogy with thiophenol (~6.6, but alkyl substitution increases pKa) |

Spectroscopic Data

While specific spectra for this compound are not publicly available, the expected spectral characteristics can be inferred from the analysis of its constituent functional groups.

Table 3: Predicted Spectroscopic Features of this compound

| Technique | Expected Features |

| ¹H NMR | - Aromatic protons (phenyl group): Multiplets in the range of δ 7.0-7.5 ppm. - Methine proton (benzylic): A multiplet, likely a triplet or doublet of doublets, in the range of δ 3.5-4.5 ppm. - Cyclopropyl protons: Complex multiplets in the upfield region, typically between δ 0.3-1.5 ppm[5][6][7]. - Thiol proton (S-H): A broad singlet, the chemical shift of which is concentration and solvent dependent, typically between δ 1.5-3.5 ppm. |

| ¹³C NMR | - Aromatic carbons: Signals in the range of δ 125-140 ppm. - Methine carbon (benzylic): A signal in the range of δ 40-55 ppm. - Cyclopropyl carbons: Signals in the upfield region, typically between δ 5-20 ppm[8][9][10]. |

| Mass Spectrometry (EI) | - Molecular Ion (M⁺): A peak at m/z = 164. - Major Fragmentation Pathways: Loss of the thiol group (-SH), cleavage of the cyclopropyl ring, and fragmentation of the phenyl group. Common fragments for thiols include the loss of H₂S[1][11][12][13]. |

| Infrared (IR) Spectroscopy | - S-H Stretch: A weak to medium, sharp absorption band around 2550-2600 cm⁻¹[14][15][16]. - C-H Stretch (aromatic): Absorptions above 3000 cm⁻¹. - C-H Stretch (aliphatic/cyclopropyl): Absorptions below 3000 cm⁻¹. - C=C Stretch (aromatic): Absorptions around 1450-1600 cm⁻¹. |

Experimental Protocols: A Plausible Synthetic Approach

Proposed Synthesis Workflow:

Caption: Proposed two-step synthesis of this compound.

Detailed Hypothetical Protocol:

-

Step 1: Formation of the Isothiouronium Salt. To a solution of Cyclopropyl(phenyl)methyl bromide (1 equivalent) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add thiourea (1.1 equivalents). Heat the reaction mixture at 80-100 °C for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC). Upon completion, the intermediate isothiouronium salt is typically used in the next step without isolation. This type of reaction is a well-established method for the formation of a C-S bond from an alkyl halide[17][18][19][20].

-

Step 2: Hydrolysis to the Thiol. Cool the reaction mixture to room temperature and add an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide (2-3 equivalents). Heat the mixture to reflux for 2-6 hours to effect hydrolysis of the isothiouronium salt to the corresponding thiol.

-

Work-up and Purification. After cooling, acidify the reaction mixture with a mineral acid (e.g., HCl) to protonate the thiolate. Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by vacuum distillation or column chromatography on silica gel to yield this compound.

Role in Drug Discovery and Medicinal Chemistry

The cyclopropyl moiety is a valuable structural motif in modern drug design. Its incorporation into drug candidates can offer several advantages:

-

Metabolic Stability: The cyclopropyl group can block sites of oxidative metabolism, thereby increasing the half-life of a drug[15].

-

Conformational Rigidity: The rigid nature of the cyclopropane ring can lock a molecule into a bioactive conformation, enhancing its binding affinity to a target protein.

-

Improved Physicochemical Properties: The introduction of a cyclopropyl group can modulate lipophilicity and other properties, which can in turn affect absorption, distribution, metabolism, and excretion (ADME) profiles.

While there is no specific literature on the biological activity of this compound, its structural features suggest it could be a valuable building block for the synthesis of novel therapeutic agents. The thiol group provides a handle for further functionalization, allowing for its incorporation into a wide range of molecular scaffolds.

Potential Signaling Pathway Interactions (Hypothetical):

Given the prevalence of thiol-containing molecules in biological systems, and the interest in cyclopropyl groups in medicinal chemistry, one could envision a research workflow to investigate the biological effects of derivatives of this compound.

References

- 1. Tandem mass spectrometric characterization of thiol peptides modified by the chemoselective cationic sulfhydryl reagent (4-iodobutyl)triphenylphosphonium: Effects of a cationic thiol derivatization on peptide fragmentation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 108-98-5 CAS MSDS (Thiophenol) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. fishersci.com [fishersci.com]

- 4. Thiophenol | C6H5SH | CID 7969 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Reddit - The heart of the internet [reddit.com]

- 7. researchgate.net [researchgate.net]

- 8. Cyclopropyl bromide(4333-56-6) 13C NMR [m.chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. 13C nmr spectrum of cyclopropane C3H6 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopropane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. m.youtube.com [m.youtube.com]

- 14. cdnsciencepub.com [cdnsciencepub.com]

- 15. Thiol - Wikipedia [en.wikipedia.org]

- 16. mdpi.com [mdpi.com]

- 17. chemistry.mdma.ch [chemistry.mdma.ch]

- 18. jstage.jst.go.jp [jstage.jst.go.jp]

- 19. room-temperature-arylation-of-thiols-breakthrough-with-aryl-chlorides - Ask this paper | Bohrium [bohrium.com]

- 20. Room-Temperature Arylation of Thiols: Breakthrough with Aryl Chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safety and Handling of Cyclopropyl(phenyl)methanethiol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling procedures for Cyclopropyl(phenyl)methanethiol, a versatile small molecule scaffold. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this document compiles information from available supplier data and the SDSs of structurally related compounds, including thiophenol and cyclopropyl phenyl ketone. All personnel handling this chemical should exercise caution and adhere to the safety protocols outlined herein.

Chemical and Physical Properties

The following table summarizes the known and estimated physical and chemical properties of this compound and its precursors.

| Property | Value | Source/Notes |

| Chemical Name | This compound | - |

| CAS Number | 151153-46-7 | [1] |

| Molecular Formula | C10H12S | [1] |

| Molecular Weight | 164.27 g/mol | [1] |

| Purity | Min. 95% | [1] |

| Appearance | Clear Liquid (presumed) | Based on related compounds |

| Odor | Stench (presumed) | Thiols are known for strong, unpleasant odors.[2] |

| Boiling Point | Not available | - |

| Melting Point | Not available | - |

| Flash Point | Not available | Likely flammable, based on related structures. |

| Solubility | Not available | Likely soluble in organic solvents. |

Hazard Identification and Safety Precautions

Based on GHS classifications for related compounds, this compound should be handled as a hazardous substance. The following table outlines the potential hazards.

| Hazard Class | GHS Hazard Statement | Notes |

| Acute Toxicity, Oral | H302: Harmful if swallowed | Based on data for a related compound. |

| Skin Corrosion/Irritation | H315: Causes skin irritation | Based on data for a related compound. |

| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | Based on data for a related compound. |

| Specific Target Organ Toxicity | H335: May cause respiratory irritation | Based on data for a related compound. |

Personal Protective Equipment (PPE)

A comprehensive PPE workflow should be followed to minimize exposure.

Handling and Storage

Handling:

-

Use this compound only in a well-ventilated area, preferably within a chemical fume hood.[2]

-

Avoid breathing vapors or mist.

-

Avoid contact with skin, eyes, and clothing.[3]

-

Keep away from open flames, hot surfaces, and sources of ignition.[3]

-

Use non-sparking tools and take precautionary measures against static discharges.[2]

-

Ground and bond containers when transferring material.[4]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[3]

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[3]

-

Keep away from heat, sparks, and flame.

-

Incompatible materials include strong oxidizing agents, strong bases, and reducing agents.[3]

First-Aid Measures

| Exposure Route | First-Aid Procedure |

| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[5] |

| Skin Contact | Wash off immediately with plenty of water for at least 15 minutes. Remove and wash contaminated clothing before reuse. If skin irritation persists, call a physician.[4][5] |

| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get medical attention.[3] |

| Ingestion | Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Call a physician or poison control center immediately.[2][3] |

Accidental Release Measures

A standardized workflow should be followed in the event of a chemical spill.

Experimental Protocol: Synthesis of this compound

The synthesis of this compound can be achieved via the direct conversion of the corresponding alcohol using Lawesson's reagent.[6][7][8]

Materials:

-

Cyclopropyl(phenyl)methanol

-

Lawesson's Reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide]

-

Anhydrous Toluene

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Standard laboratory glassware for workup and purification

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Cyclopropyl(phenyl)methanol in anhydrous toluene.

-

Addition of Lawesson's Reagent: Add Lawesson's reagent to the solution. The molar ratio of alcohol to Lawesson's reagent should be optimized, but a common starting point is a 2:1 ratio.

-

Reaction: Heat the reaction mixture to reflux and stir for the time required for the reaction to complete (monitor by TLC).

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Filter the mixture to remove any solid byproducts.

-

Wash the filtrate with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter to remove the drying agent and concentrate the solvent under reduced pressure.

-

-

Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate) to obtain pure this compound.

Biological Activity and Signaling Pathways

Currently, there is no specific information available in the public domain regarding the biological activity or signaling pathways of this compound. However, the incorporation of a cyclopropyl ring in drug candidates is a known strategy to introduce conformational rigidity and can improve metabolic stability and binding affinity.[9] Phenylcyclopropane derivatives have been investigated for a range of biological activities, including as anti-proliferative agents.[9]

Given the reactive nature of the thiol group, it is plausible that this compound could interact with biological thiols (e.g., cysteine residues in proteins) and potentially modulate the activity of various enzymes or signaling proteins. Researchers investigating the biological effects of this compound should consider its potential to act as a covalent modifier.

Disposal Considerations

Waste material must be disposed of in accordance with national and local regulations.[3] Dispose of the chemical and its container as hazardous waste. Do not empty into drains.

This technical guide is intended to provide essential safety and handling information. It is not a substitute for a formal risk assessment and the user's own judgment. Always consult the most up-to-date safety information from the supplier and your institution's safety office before handling this chemical.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. fishersci.com [fishersci.com]

- 3. fishersci.com [fishersci.com]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. The impact of cyclopropane configuration on the biological activity of cyclopropyl-epothilones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Direct conversion of alcohols into thiols - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 8. Direct conversion of alcohols into thiols | Semantic Scholar [semanticscholar.org]

- 9. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Cyclopropyl(phenyl)methanethiol in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential applications of cyclopropyl(phenyl)methanethiol, a versatile building block in organic synthesis. The unique combination of a strained cyclopropyl ring and a nucleophilic thiol functional group makes this compound an attractive scaffold for the development of novel chemical entities, particularly in the field of medicinal chemistry.

Introduction

This compound (CAS No. 151153-46-7, Molecular Formula: C₁₀H₁₂S, Molecular Weight: 164.27 g/mol ) is a valuable synthetic intermediate. The cyclopropyl moiety is a well-established bioisostere for phenyl rings and other functional groups, often leading to improved metabolic stability, enhanced potency, and desirable conformational rigidity in drug candidates. The thiol group provides a handle for a wide range of chemical transformations, including nucleophilic substitutions, additions, and oxidations.

Synthesis of this compound

A robust and high-yielding synthesis of this compound can be achieved via a three-step sequence starting from the commercially available cyclopropyl phenyl ketone. This proposed pathway involves the reduction of the ketone to the corresponding alcohol, conversion of the alcohol to a tosylate to create a good leaving group, and subsequent nucleophilic substitution with a sulfur source.

Diagram of the Synthetic Pathway

Practical Applications of Cyclopropyl(phenyl)methanethiol in Research: A Gateway to Novel Therapeutics

Introduction

Cyclopropyl(phenyl)methanethiol is a versatile, yet under-explored, chemical scaffold with significant potential in medicinal chemistry and drug discovery. While direct biological applications of this specific thiol are not extensively documented, its true value lies in its role as a precursor to a class of compounds with demonstrated therapeutic relevance: aryl cyclopropyl sulfones and sulfoximines. The incorporation of the cyclopropyl motif is a well-established strategy in drug design, known to enhance pharmacological properties such as potency, metabolic stability, and brain permeability. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals, outlining the utility of this compound as a starting material for the synthesis and evaluation of potential therapeutic agents.

Application Note I: Synthesis of Potential Cyclin-Dependent Kinase (CDK) Inhibitors

Background

The aryl cyclopropyl sulfoximine moiety is a key pharmacophore in a number of biologically active compounds, including the pan-cyclin-dependent kinase (CDK) inhibitor, Roniciclib (BAY 1000394), which has been investigated for the treatment of small cell lung cancer. CDKs are crucial regulators of the cell cycle, and their dysregulation is a hallmark of many cancers, making them attractive targets for therapeutic intervention. This compound can be readily converted to its corresponding sulfoximine, providing a core scaffold for the development of novel CDK inhibitors.

Experimental Workflow

The overall workflow involves a three-stage process: synthesis of the sulfoximine from the parent thiol, diversification of the scaffold to generate a library of potential inhibitors, and subsequent screening for CDK inhibitory activity.

Caption: Synthetic and screening workflow for developing CDK inhibitors.

Protocols

Protocol 1: Synthesis of Cyclopropyl(phenyl)sulfoximine

This protocol outlines a potential two-step synthesis from this compound.

Step 1: Oxidation to Cyclopropyl(phenyl)methanesulfoxide

-

Dissolve this compound (1 eq) in a suitable solvent such as dichloromethane (DCM) or methanol (MeOH).

-

Cool the solution to 0 °C in an ice bath.

-

Add a mild oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) (1.1 eq) or hydrogen peroxide (H₂O₂), dropwise to the solution.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a suitable reducing agent (e.g., aqueous sodium thiosulfate for m-CPBA).

-

Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the sulfoxide.

Step 2: Imination to Cyclopropyl(phenyl)sulfoximine

-

Dissolve the synthesized sulfoxide (1 eq) in methanol.

-

Add a source of ammonia, such as ammonium carbamate (2 eq).

-

Add an oxidizing agent suitable for imination, such as (diacetoxyiodo)benzene (PhI(OAc)₂) (2.5 eq).

-

Stir the reaction at room temperature and monitor by TLC.

-

Upon completion, concentrate the reaction mixture and purify the crude product by column chromatography to obtain the NH-sulfoximine.

Protocol 2: In Vitro CDK Inhibition Assay (LanthaScreen® Eu Kinase Binding Assay)

This protocol is a general guideline for screening compounds against a CDK, for example, CDK2/cyclin E1.

-

Reagent Preparation:

-

Prepare a 4X solution of the test compound in kinase buffer. Perform serial dilutions to obtain a range of concentrations.

-

Prepare a 2X kinase/antibody mixture (e.g., CDK2/cyclin E1 and a terbium-labeled anti-His antibody).

-

Prepare a 4X solution of a fluorescently labeled ATP-competitive tracer.

-

-

Assay Procedure (384-well plate):

-

Add 4 µL of the 4X test compound to the assay wells.

-

Add 8 µL of the 2X kinase/antibody mixture to all wells.

-

Initiate the binding reaction by adding 4 µL of the 4X tracer solution.

-

Incubate the plate at room temperature for 1 hour, protected from light.

-

Read the plate on a fluorescence plate reader capable of measuring time-resolved fluorescence resonance energy transfer (TR-FRET).

-

-

Data Analysis:

-

Calculate the emission ratio of the acceptor and donor fluorophores.

-

Plot the emission ratio against the logarithm of the inhibitor concentration.

-

Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.

-

Illustrative Quantitative Data

The following table presents IC₅₀ values for known CDK inhibitors containing an aryl sulfoximine moiety to illustrate the potential potency of derivatives of this compound.

| Compound | Target CDK | IC₅₀ (nM) |

| Roniciclib (BAY 1000394) | CDK2/CycA | 1 |

| Roniciclib (BAY 1000394) | CDK9/CycT1 | 4 |

| AZD6738 (Ceralasertib) | ATR (related kinase) | 1.3 |